N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique arrangement of pyrazole and isoxazolo[5,4-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazolo[5,4-b]pyridine intermediates. The reaction conditions typically include the use of strong bases and acids, as well as various solvents to facilitate the reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and isoxazolo[5,4-b]pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other pyrazole and isoxazolo[5,4-b]pyridine derivatives.
Other Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
Isoxazolo[5,4-b]pyridine Derivatives: Compounds with similar isoxazolo[5,4-b]pyridine structures.
Uniqueness
The uniqueness of N4-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H20ClN7O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H20ClN7O2/c1-4-28-10(2)13(8-22-28)17-16-12(19(29)24-18-14(21)9-27(3)25-18)7-15(11-5-6-11)23-20(16)30-26-17/h7-9,11H,4-6H2,1-3H3,(H,24,25,29) |
InChI Key |
KCWONVRALKKBMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5Cl)C)C |
Origin of Product |
United States |
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